4-(4-Chlorophenoxy)-2-(pyridin-3-yl)quinazoline
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Overview
Description
4-(4-Chlorophenoxy)-2-(pyridin-3-yl)quinazoline is a synthetic organic compound that belongs to the class of quinazolines Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring This particular compound is characterized by the presence of a chlorophenoxy group at the 4-position and a pyridinyl group at the 2-position of the quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)-2-(pyridin-3-yl)quinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be attached through an etherification reaction using 4-chlorophenol and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)-2-(pyridin-3-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenoxy and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can lead to various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)-2-(pyridin-3-yl)quinazoline depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenoxy)-2-(pyridin-2-yl)quinazoline: Similar structure but with the pyridinyl group at the 2-position.
4-(4-Chlorophenoxy)-2-(pyridin-4-yl)quinazoline: Similar structure but with the pyridinyl group at the 4-position.
4-(4-Chlorophenoxy)-2-(pyridin-3-yl)benzimidazole: Similar structure but with a benzimidazole core instead of quinazoline.
Uniqueness
4-(4-Chlorophenoxy)-2-(pyridin-3-yl)quinazoline is unique due to the specific positioning of the chlorophenoxy and pyridinyl groups on the quinazoline core. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-chlorophenoxy)-2-pyridin-3-ylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O/c20-14-7-9-15(10-8-14)24-19-16-5-1-2-6-17(16)22-18(23-19)13-4-3-11-21-12-13/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBCMMMOKPMEPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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